![molecular formula C12H22N2O2 B1427391 tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1048108-76-4](/img/structure/B1427391.png)
tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Descripción general
Descripción
Tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a chemical compound commonly used in scientific research and laboratory experiments. It is a bicyclic heterocyclic compound that belongs to the family of pyrroles and is composed of a single carbon-carbon bond and two carbon-oxygen bonds. This compound is widely used in a variety of scientific applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Organocatalysis
Mišel Hozjan et al. (2023) reported the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This synthesis involved bifunctional noncovalent organocatalysts and the structure was confirmed through various spectroscopic methods (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Chemical Transformations and Intermediates
Bahekar et al. (2017) developed an efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a related compound. This synthesis was cost-effective, high yielding, and scalable, emphasizing the commercial viability of such compounds in pharmacological activities (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).
Role in Medicinal Chemistry
The synthesis of various pyrrole derivatives, including ones related to tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, plays a significant role in medicinal chemistry. For instance, the preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters, as reported by Dolbier and Zheng (2009), showcases the potential of these compounds in developing novel pharmaceuticals (Dolbier & Zheng, 2009).
Pharmacologically Important Intermediates
The synthesis of certain pyrrole derivatives, such as the one developed by Bahekar et al. (2017), demonstrates the importance of these compounds as essential pharmacophores for varied pharmacological activities. This highlights the significance of tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in the development of new drugs (Bahekar et al., 2017).
Propiedades
IUPAC Name |
tert-butyl 2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-13(4)6-10(9)8-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHLFQNJNLWXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

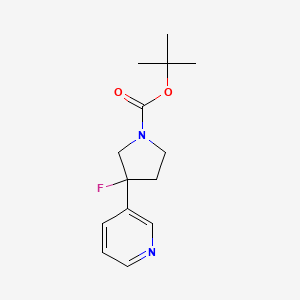
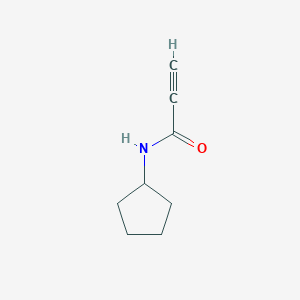
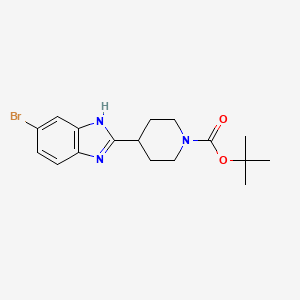
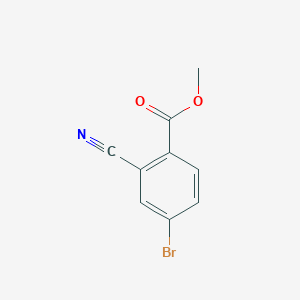
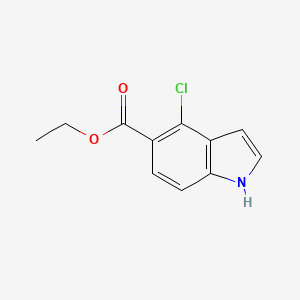
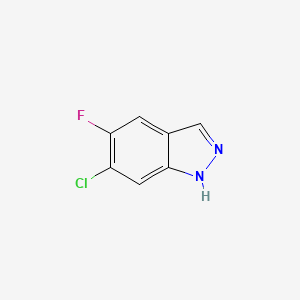
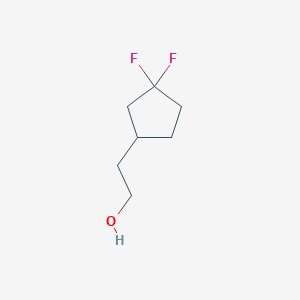
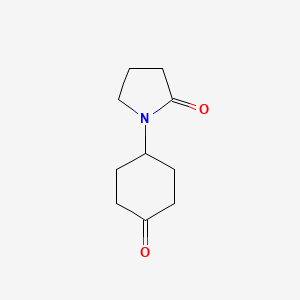
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-L-valyl-4-hydroxy-, (4R)-](/img/structure/B1427321.png)
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

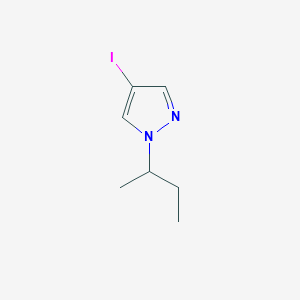
![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)
